molecular formula C4H4ClN3 B1281452 2-Amino-5-chloropyrazine CAS No. 33332-29-5

2-Amino-5-chloropyrazine

Cat. No. B1281452
CAS No.: 33332-29-5
M. Wt: 129.55 g/mol
InChI Key: HWCKAMAVEWVBDO-UHFFFAOYSA-N
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Patent
US05866568

Procedure details

2-Amino-5-chloropyrazine (1.7 g) was dissolved in chloroform (190 ml) and pyridine (1.3 ml) was added under an argon atomosphere. The flask and its contents were protected from light and a solution of bromine (0.7 ml) in chloroform (85 ml) was added over a period of 1 hour. After stirring for 2 hours more bromine (0.07 ml) in chloroform (8.5 ml) was added. After stirring for 30 minutes, pyridine (0.2 ml) was added. The reaction mixture was stirred for a further 30 minutes then washed with water (50 ml) and the organic phase was separated. Volatile material was removed by evaporation and and the residue was purified by chromatography through a bed of silica (90 g), eluting with hexane (200 ml), followed by dichloromethane. Dichloromethane fractions containing the product were evaporated to give 2-amino-3-bromo-5-chloropyrazine (1.68 g); 1H NMR (d6 -DMSO): 6.94 (br s, 2 H), 8.09 (s, 1 H); mass spectrum (+vc CI): 208 (M+H)+.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
solvent
Reaction Step Three
Quantity
0.07 mL
Type
reactant
Reaction Step Four
Quantity
8.5 mL
Type
solvent
Reaction Step Four
Quantity
0.2 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][C:5]([Cl:8])=[CH:4][N:3]=1.N1C=CC=CC=1.[Br:15]Br>C(Cl)(Cl)Cl>[NH2:1][C:2]1[C:7]([Br:15])=[N:6][C:5]([Cl:8])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
NC1=NC=C(N=C1)Cl
Name
Quantity
190 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
BrBr
Name
Quantity
85 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0.07 mL
Type
reactant
Smiles
BrBr
Name
Quantity
8.5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
0.2 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for a further 30 minutes
Duration
30 min
WASH
Type
WASH
Details
then washed with water (50 ml)
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
CUSTOM
Type
CUSTOM
Details
Volatile material was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography through a bed of silica (90 g)
WASH
Type
WASH
Details
eluting with hexane (200 ml)
ADDITION
Type
ADDITION
Details
Dichloromethane fractions containing the product
CUSTOM
Type
CUSTOM
Details
were evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC=C(N=C1Br)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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